Fucosylation is a vital post-translational modification process involving the attachment of fucose sugar units to proteins and lipids. This modification influences various biological functions, including cell adhesion, signaling, and immune responses. By inhibiting fucosylation, 2-D-gal serves as a valuable tool to investigate the roles of fucosylated molecules in health and disease. [, , , , ]
2-D-gal acts as a competitive inhibitor of fucosyltransferases, the enzymes responsible for catalyzing the transfer of fucose residues from GDP-fucose to various substrates during fucosylation. [, , , , ] By mimicking the structure of the natural substrate, 2-D-gal competes for binding to the active site of fucosyltransferases, thereby blocking the attachment of fucose to target molecules. This inhibition disrupts the formation of fucosylated glycans, ultimately impacting various cellular processes reliant on fucosylation.
2-D-gal has shown promise in preclinical studies as a potential therapeutic agent for rheumatoid arthritis (RA). [, , ] Its therapeutic effects are attributed to its ability to modulate the activity and differentiation of macrophages, key immune cells involved in RA pathogenesis. Specifically, 2-D-gal has demonstrated the ability to:
Research suggests that 2-D-gal could potentially improve organ transplant outcomes. [] Its ability to suppress T cell activation and proliferation, crucial players in transplant rejection, makes it a promising candidate for further investigation in this field. By inhibiting T cell responses, 2-D-gal could potentially prolong allograft survival and reduce the need for intensive immunosuppressive therapies.
Studies have shown the potential of 2-D-gal in treating dry eye disease (DED). [] By inhibiting aberrant fucosylation on the ocular surface, 2-D-gal treatment has shown promise in:
2-D-gal has been employed as a tool to investigate renal sugar transport mechanisms in animal models. [] Its structural similarity to D-galactose, a naturally occurring sugar, allows researchers to study the specific transporters and pathways involved in renal sugar handling.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: